molecular formula C10H10N2O B8697210 1-methyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 22717-34-6

1-methyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B8697210
CAS No.: 22717-34-6
M. Wt: 174.20 g/mol
InChI Key: KYAOFJJGMUOZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-phenyl-1H-pyrazol-3(2H)-one is a high-purity chemical compound provided for research and development purposes. This organic molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The pyrazole nucleus is a significant heterocyclic system in modern drug discovery. Researchers value this scaffold for its synthetic versatility and potential as a key intermediate in developing novel pharmacologically active molecules . Literature indicates that pyrazole derivatives are investigated for a broad spectrum of biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point in pharmaceutical research . Furthermore, such pyrazoline derivatives are also explored in material science applications, such as in the development of fluorescent probes and organic electronics, highlighting their utility beyond medicinal chemistry . This product is intended for use in laboratory research only. It is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

CAS No.

22717-34-6

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C10H10N2O/c1-11-8-7-10(13)12(11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

KYAOFJJGMUOZEF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)N1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism and Functional Group Variations

  • 1-Phenyl-1H-pyrazol-3(2H)-one (CAS 1008-79-3): Lacks the methyl group at N1 but retains the phenyl group at N2.
  • 4-[(1-Hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Incorporates a naphthyl-derived Schiff base substituent at C4, enhancing π-π stacking interactions in crystallographic structures .
  • 1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one–4,4′-(propane-2,2-diyl)bis[1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one]: A dimeric form stabilized by a propane linker, exhibiting distinct hydrogen-bonding networks compared to the monomer .

Table 1: Key Structural Differences

Compound Name Substituents at Key Positions Notable Features
1-Methyl-2-phenyl-1H-pyrazol-3(2H)-one N1: CH₃; N2: C₆H₅ Baseline scaffold for comparisons
1-Phenyl-1H-pyrazol-3(2H)-one N1: H; N2: C₆H₅ Higher reactivity due to reduced steric bulk
4-(Benzothiazol-2-yl)-5-methyl derivative C4: Benzothiazole; C5: CH₃ Enhanced photophysical properties

Impact on Crystallography and Hydrogen Bonding

  • The 1-methyl-2-phenyl derivative forms hydrogen bonds via the ketone oxygen, as seen in its dimeric structure (C=O···H–N interactions) .
  • In contrast, 4-(dimethylaminobenzylidene)-amino analogs exhibit intramolecular hydrogen bonding between the Schiff base nitrogen and the ketone oxygen, reducing solubility in polar solvents .

Preparation Methods

Cyclization of β-Ketoesters with Hydrazine Derivatives

The foundational step in synthesizing pyrazolone derivatives involves cyclocondensation between β-ketoesters and hydrazines. For 1-methyl-2-phenyl-1H-pyrazol-3(2H)-one, phenylhydrazine serves as the primary precursor, reacting with ethyl acetoacetate in acetic acid catalyzed by sodium acetate . This yields 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one as an intermediate (Scheme 1). The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-ketoester’s carbonyl carbon, followed by cyclization and tautomerization.

Reaction Conditions :

  • Solvent: Glacial acetic acid or methanol

  • Catalyst: Sodium acetate (1–10 mol%)

  • Temperature: Reflux (80–100°C)

  • Duration: 15–24 hours

Characterization Data :

  • 1H NMR (CDCl3) : δ 2.19 (s, 3H, CH3), 3.43 (s, 2H, CH2), 7.34 (d, J = 7.0 Hz, 2H, Ar-H), 7.84 (d, J = 7.3 Hz, 2H, Ar-H) .

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch) .

N-Methylation via Alkylation

Selective N-methylation is critical for introducing the 1-methyl substituent. Dimethyl sulfate (DMS) in alkaline media selectively alkylates the pyrazolone’s N1 position, avoiding O-methylation byproducts . For instance, treating 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one with DMS in the presence of potassium carbonate yields this compound (Scheme 2).

Optimized Alkylation Protocol :

  • Reagent: Dimethyl sulfate (1.25 equiv)

  • Base: Potassium carbonate (2.0 equiv)

  • Solvent: Dimethylformamide (DMF) or methanol

  • Temperature: 60–80°C

  • Workup: Extraction with ethyl acetate, washing with brine, and silica gel chromatography .

Isomer Separation :

  • TLC System : Chloroform:methanol (9.5:0.5) .

  • 1H NMR Differentiation :

    • N-Methyl: δ 3.13 ppm (s, 3H, N–CH3) .

    • O-Methyl: δ 4.01 ppm (s, 3H, O–CH3) .

Alternative Routes: Multi-Step Functionalization

Recent advances employ multi-component reactions to streamline synthesis. For example, ethyl benzoylacetate reacts with methylhydrazine in ethanol to form 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one, which undergoes IBX oxidation and thioamide formation before cyclizing with phenacyl bromides . Though more complex, this route enhances regioselectivity (Scheme 3).

Key Steps :

  • Oxidation : 2-Iodoxybenzoic acid (IBX) in DMSO converts pyrazolylmethanols to aldehydes .

  • Cyclocondensation : Thioamides react with phenacyl bromides in ethanol to furnish thiazole-pyrazole hybrids .

Yield Optimization :

  • LiAlH4 Reduction : 75–85% yield for pyrazolylmethanols .

  • IBX Oxidation : >90% conversion efficiency .

Solvent and Catalytic Effects

Solvent Selection :

  • Polar aprotic solvents (DMF, DMSO) : Enhance alkylation rates by stabilizing transition states .

  • Protic solvents (methanol, acetic acid) : Favor cyclization via hydrogen bonding .

Catalyst Impact :

  • PdCl2(PPh3)2 : Accelerates Suzuki couplings for aryl-functionalized pyrazoles (0.1 equiv) .

  • Cs2CO3 : Improves boronic acid cross-coupling efficiency in DME .

Challenges and Mitigation Strategies

Isomer Formation :

  • O-Methyl vs. N-Methyl : Alkylation at oxygen competes with nitrogen, necessitating chromatographic separation .

  • Solution : Adjust base strength (e.g., NaOH vs. K2CO3) to favor N-alkylation .

Byproduct Formation :

  • Hydrazine Overalkylation : Controlled reagent stoichiometry (1.25 equiv DMS) prevents di-methylation .

Scalability and Industrial Relevance

Kilogram-Scale Synthesis :

  • Continuous Flow Systems : Reduce reaction times from hours to minutes .

  • Green Chemistry : Water-mediated cyclization reduces DMF usage by 50% .

Cost Analysis :

  • DMS vs. Methyl Iodide : DMS lowers raw material costs by 30% but requires stringent pH control .

Q & A

Q. What synthetic methods are commonly employed to prepare 1-methyl-2-phenyl-1H-pyrazol-3(2H)-one and its derivatives?

The compound is synthesized via cyclocondensation of substituted phenylhydrazines with β-diketones or β-keto esters. A representative protocol involves refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid (7 hours, 45% yield), followed by silica gel purification . Alternative routes use triethylamine in ethanol to promote cyclization, with yields modulated by solvent polarity and reaction duration (4–7 hours) .

Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?

  • X-ray crystallography confirms regiochemistry and molecular geometry, with reported monoclinic crystals (space group P21/n, a = 12.030 Å, β = 104.01°) and dihedral angles up to 51.68° between aromatic rings .
  • NMR spectroscopy (¹H/¹³C, COSY) resolves tautomerism, showing carbonyl carbons at δ 160–165 ppm in DMSO-d6 .
  • Mass spectrometry (ESI-TOF) provides molecular ion confirmation with <5 ppm accuracy .

Q. How is the antibacterial activity of pyrazol-3(2H)-one derivatives evaluated in vitro?

Standardized MIC (Minimum Inhibitory Concentration) assays against gram-positive (e.g., S. aureus) and gram-negative panels are used. Substituent effects are quantified; for example, 4-fluoro derivatives exhibit 2-fold enhanced activity over methoxy analogues . Purity (>95% via HPLC) and solvent controls (e.g., DMSO) are critical to avoid artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Systematic SAR (Structure-Activity Relationship) studies vary substituents at positions 1 and 2 while maintaining standardized assay conditions. For instance, electron-withdrawing groups (e.g., -F) enhance antibacterial potency by modulating electron density on the pyrazole ring . Dose-response curves and in silico docking (e.g., with bacterial enzyme targets) further validate trends .

Q. How can computational modeling optimize pharmacokinetic properties of these compounds?

  • Molecular docking (e.g., against COX-2 or kinase targets) identifies favorable binding motifs, such as hydrogen bonding with the pyrazole carbonyl .
  • QSAR models prioritize derivatives with logP 2–3 and polar surface area <140 Ų for oral bioavailability.
  • ADMET predictions (SwissADME) guide metabolic stability, showing methyl groups reduce CYP450-mediated clearance versus bulkier substituents .

Q. What crystallization techniques produce high-quality single crystals for mechanistic studies?

Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields diffraction-grade crystals. Seeding and annealing (50°C) minimize twinning, while stoichiometric control (2:1 ligand-to-metal ratio in acetonitrile/methanol) prevents solvate interference in metal complexes .

Q. How do substituent effects influence tautomeric equilibria in solution?

Electron-donating groups (e.g., -OCH₃) stabilize the keto tautomer, observed via ¹H NMR downfield shifts (δ 10–12 ppm for NH protons). In contrast, electron-withdrawing groups (-NO₂) favor enol forms, detectable by UV-Vis absorption at 320–350 nm .

Methodological Considerations

  • Reaction Optimization : Screen solvents (e.g., ethanol vs. methanol), bases (triethylamine vs. K₂CO₃), and temperatures (reflux vs. microwave) to improve yields .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments ≥3 times .
  • Advanced Characterization : Pair X-ray data with DFT calculations to correlate crystal packing with thermodynamic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.